![molecular formula C11H14ClI B14053639 1-(3-Chloropropyl)-5-ethyl-2-iodobenzene](/img/structure/B14053639.png)
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene
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Overview
Description
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a chloropropyl group, an ethyl group, and an iodine atom attached to a benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-ethyl-2-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1-(3-Chloropropyl)-5-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloropropyl group can be reduced to form propyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 1-(3-Hydroxypropyl)-5-ethyl-2-iodobenzene, 1-(3-Aminopropyl)-5-ethyl-2-iodobenzene, and 1-(3-Mercaptopropyl)-5-ethyl-2-iodobenzene.
Oxidation Reactions: Products include 1-(3-Chloropropyl)-5-ethyl-2-iodobenzoic acid and 1-(3-Chloropropyl)-5-ethyl-2-iodobenzaldehyde.
Reduction Reactions: Products include 1-(3-Propyl)-5-ethyl-2-iodobenzene.
Scientific Research Applications
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-5-ethyl-2-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function and activity. Additionally, the iodine atom can participate in halogen bonding interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar chloropropyl group but differs in its aromatic core and additional substituents.
1-(3-Chlorophenyl)piperazine: This compound contains a chlorophenyl group and a piperazine ring, differing in its overall structure and functional groups.
(3-Chloropropyl)trimethoxysilane: This compound has a chloropropyl group attached to a silicon atom, making it distinct in its chemical properties and applications.
Uniqueness
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and potential biological activity. The presence of both a chloropropyl group and an iodine atom on the benzene ring allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial applications.
Biological Activity
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene is a halogenated aromatic hydrocarbon characterized by its unique structural features, including a benzene ring substituted with an ethyl group, a chloropropyl chain, and an iodine atom. These structural elements significantly influence its biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.
The molecular formula of this compound is C12H14ClI, with a molecular weight of 308.58 g/mol. The presence of halogens (chlorine and iodine) contributes to the compound's reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H14ClI |
Molecular Weight | 308.58 g/mol |
Structural Features | Ethyl group, Chloropropyl chain, Iodine atom |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity to specific proteins, potentially modulating biological pathways and influencing cellular responses.
Enzyme Interactions
Research indicates that compounds with structural similarities to this compound can affect enzyme activity through competitive inhibition or allosteric modulation. The halogen atoms may facilitate the formation of reactive intermediates during metabolic transformations, leading to interactions with cellular components.
Receptor Binding
The compound's unique structure allows it to bind selectively to certain receptors, which could lead to significant pharmacological effects. Studies have shown that halogenated compounds often exhibit enhanced receptor affinity due to favorable interactions between the halogen atoms and amino acid residues in the binding sites.
Case Studies and Research Findings
Several studies have explored the biological activity of halogenated aromatic compounds similar to this compound:
- Antitumor Activity : A study demonstrated that structurally related halogenated compounds exhibited cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation pathways.
- Antimicrobial Properties : Research has shown that halogenated aromatic compounds can possess antimicrobial activity against various pathogens, potentially due to their ability to disrupt microbial cell membranes.
- Neuroactive Effects : Some studies suggest that similar compounds may interact with neurotransmitter systems, affecting mood and cognitive functions.
Summary of Biological Activities
The following table summarizes potential biological activities associated with this compound based on structural analogs:
Biological Activity | Mechanism | References |
---|---|---|
Antitumor | Induction of apoptosis via caspase pathways | |
Antimicrobial | Disruption of microbial cell membranes | |
Neuroactive | Interaction with neurotransmitter systems |
Properties
Molecular Formula |
C11H14ClI |
---|---|
Molecular Weight |
308.58 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-ethyl-1-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
YNSSCBUYNZPKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)CCCCl |
Origin of Product |
United States |
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